1-(5-Ethyl-1,3,4-oxadiazol-2-YL)-N-methylmethanamine
Overview
Description
1-(5-Ethyl-1,3,4-oxadiazol-2-YL)-N-methylmethanamine is a compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-1,3,4-oxadiazol-2-YL)-N-methylmethanamine typically involves the cyclization of acyclic precursors. One common method is the reaction of ethyl hydrazinecarboxylate with an appropriate nitrile under acidic conditions to form the oxadiazole ring. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Ethyl-1,3,4-oxadiazol-2-YL)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
1-(5-Ethyl-1,3,4-oxadiazol-2-YL)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in the development of bioactive molecules that can interact with specific biological targets, such as enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-1,3,4-oxadiazol-2-YL)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, including anticancer activity .
Comparison with Similar Compounds
1-(5-Ethyl-1,3,4-oxadiazol-2-YL)-2-phenylethanamine: This compound has a similar oxadiazole ring but with a phenylethanamine substituent, which may confer different biological activities.
3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones: These compounds have a benzo[d]thiazole moiety, which can enhance their biological activity and specificity.
Uniqueness: 1-(5-Ethyl-1,3,4-oxadiazol-2-YL)-N-methylmethanamine is unique due to its specific substituents, which can influence its reactivity and interactions with biological targets. The presence of the ethyl and methyl groups can affect the compound’s solubility, stability, and overall biological activity .
Properties
IUPAC Name |
1-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-3-5-8-9-6(10-5)4-7-2/h7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJSEXJMZZHGLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650862 | |
Record name | 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-74-0 | |
Record name | 5-Ethyl-N-methyl-1,3,4-oxadiazole-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915920-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.